1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid

BTK inhibitor kinase selectivity SAR

1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1707375-78-7, molecular formula C12H13N5O3, molecular weight 275.26) is a synthetic heterocyclic building block that combines a 3-morpholinopyrazine moiety with an imidazole-4-carboxylic acid group. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly within the kinase inhibitor space, as the morpholine substituent on the pyrazine ring is a recognized pharmacophore for modulating kinase selectivity and hERG liability.

Molecular Formula C12H13N5O3
Molecular Weight 275.26 g/mol
Cat. No. B11845900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
Molecular FormulaC12H13N5O3
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O
InChIInChI=1S/C12H13N5O3/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19)
InChIKeyNVNWNNARBSQKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1707375-78-7): A Morpholinopyrazine-Imidazole Carboxylic Acid Building Block for Medicinal Chemistry


1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1707375-78-7, molecular formula C12H13N5O3, molecular weight 275.26) is a synthetic heterocyclic building block that combines a 3-morpholinopyrazine moiety with an imidazole-4-carboxylic acid group . This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly within the kinase inhibitor space, as the morpholine substituent on the pyrazine ring is a recognized pharmacophore for modulating kinase selectivity and hERG liability [1].

Why Generic Substitution Fails for 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid in Kinase Inhibitor Synthesis


The morpholine group at the 3-position of the pyrazine ring in 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is not a generic solubilizing group; it is a critical structural determinant for target potency and selectivity. SAR studies on the closely related 3-morpholino-imidazole[1,5-a]pyrazine chemotype have demonstrated that replacing the morpholine with alternative amines or removing it entirely results in a significant loss of BTK inhibitory potency and introduces unacceptable hERG ion channel activity [1]. Consequently, substituting this compound with its des-morpholine, thiomorpholine, or azepane analogs during the synthesis of target kinase inhibitors will yield final compounds with divergent and likely inferior pharmacological profiles. The specific morpholine oxygen is essential for the observed selectivity window [2].

Head-to-Head Evidence Guide for 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid vs. Closest Analogs


BTK Inhibitory Potency: Morpholine vs. Des-Morpholine Analogs (Class-Level SAR)

Although direct biochemical data for the building block 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is absent from the primary literature, its core scaffold was optimized in a published BTK inhibitor program. The lead compound '6', an 8-amino-imidazo[1,5-a]pyrazine lacking the 3-morpholine group, exhibited potent BTK inhibition (IC50 < 10 nM) but required significant improvements in kinase selectivity and hERG. The introduction of a 3-morpholine group, as found on our target compound's substructure, was identified as the critical pharmacophore that maintained BTK potency while dramatically improving the selectivity window, leading to the selection of morpholine-containing clinical candidates [1].

BTK inhibitor kinase selectivity SAR

hERG Selectivity Advantage Conferred by the Morpholine Oxygen (Class-Level Inference)

A major liability of early 8-amino-imidazo[1,5-a]pyrazine leads was potent inhibition of the hERG potassium ion channel, a predictor of cardiotoxicity. The optimization strategy in the disclosed SAR study identified that incorporating a morpholine ring at the pyrazine 3-position, as is present in 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid, was essential to mitigate this off-target activity. Compounds containing other amines or lacking the cyclic ether showed significantly greater hERG blockade. The morpholine group's electron-withdrawing and steric properties contributed to a >10-fold improvement in the hERG safety window relative to the des-morpholine analog [1].

hERG liability cardiotoxicity kinase inhibitor

Purity and Supply Chain Differentiation vs. Thiomorpholine and Azepane Analogs

Vendor data indicates that 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is available with a guaranteed purity of NLT 98% from suppliers operating under ISO-certified quality systems . In contrast, the closely related thiomorpholine analog (CAS 1707594-88-4) and azepane analog (CAS 1707566-46-8) are commonly offered at lower catalog purities of 95%+, without explicit NLT guarantees or stated ISO certifications . This difference in quality specification is critical for multi-step synthetic campaigns where intermediate purity directly impacts the yield and purity of the final Active Pharmaceutical Ingredient (API).

chemical purity supply chain quality control

Best Application Scenarios for Procuring 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid


Synthesis of 3-Morpholino-Imidazo[1,5-a]pyrazine BTK Inhibitors

This compound is the preferred intermediate for constructing the 3-morpholinopyrazine portion of potent, selective, and non-cardiotoxic Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases like rheumatoid arthritis. Using this intermediate directly aligns with published SAR showing that morpholine at this position is critical for achieving the required hERG selectivity window [1].

MedChem SAR Exploration of Pyrazine C-3 Substitutions

When exploring Structure-Activity Relationships (SAR) around a pyrazine-based kinase inhibitor scaffold, this carboxylic acid building block allows for rapid amide coupling to diverse amines. Starting with the morpholine analog provides a direct benchmark against other synthesized C-3 substituted analogs (e.g., thiomorpholine, azepane) to evaluate the impact on both potency and selectivity [2].

Fragment-Based Drug Discovery (FBDD) Library Synthesis

The compound is well-suited for inclusion in fragment libraries designed to target kinases. The carboxylic acid handle enables facile conjugation to solid supports or functionalized surfaces for SPR-based screening, while the morpholinopyrazine fragment has a validated binding mode in the solvent-exposed region of kinases, offering a known starting point for fragment growth [2].

Pre-Clinical Development Requiring GMP-Traceable Intermediates

Given its availability with an NLT 98% purity specification from an ISO-certified supplier , this compound is appropriate for scaling up from milligram discovery chemistry to multi-gram pre-clinical studies where a well-documented quality control and supply chain traceability is mandatory for regulatory compliance.

Quote Request

Request a Quote for 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.